Technical Guide: Physical Properties of 4-(Trifluoromethoxy)piperidine Hydrochloride
Technical Guide: Physical Properties of 4-(Trifluoromethoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Trifluoromethoxy)piperidine hydrochloride (CAS No. 182159-07-3). Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties including melting point, solubility, and spectroscopic characteristics (NMR, FTIR, and Mass Spectrometry). These methodologies are intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction
4-(Trifluoromethoxy)piperidine hydrochloride is a fluorinated aliphatic heterocyclic compound. The introduction of the trifluoromethoxy group (-OCF₃) into organic molecules can significantly alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. As such, piperidine derivatives containing this moiety are of interest in medicinal chemistry and drug discovery as potential scaffolds for the development of novel therapeutic agents.
This guide aims to consolidate the available physical property data for 4-(Trifluoromethoxy)piperidine hydrochloride and to provide standardized protocols for its empirical characterization.
Physical and Chemical Properties
Quantitative physical property data for 4-(Trifluoromethoxy)piperidine hydrochloride is not extensively reported in the peer-reviewed literature. The following tables summarize the available information from chemical databases and provide a comparison with the closely related compound, 4-(Trifluoromethyl)piperidine hydrochloride, for which more data is available. Researchers are advised to experimentally verify these properties.
Table 1: General and Computed Properties
| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |
| CAS Number | 182159-07-3 | 155849-49-3 |
| Molecular Formula | C₆H₁₁ClF₃NO | C₆H₁₁ClF₃N |
| Molecular Weight | 205.61 g/mol | 189.61 g/mol [1] |
| Appearance | Not Available | White to yellow crystals or powder[2] |
| pKa (Predicted) | Not Available | Not Available |
Table 2: Thermal Properties
| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |
| Melting Point | Not Available | ≥160 °C (decomposition)[1] |
| Boiling Point | Not Available | Not Available |
Table 3: Solubility
| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |
| Water | Not Available | Not Available |
| Organic Solvents | Not Available | Not Available |
Table 4: Spectroscopic Data
| Property | 4-(Trifluoromethoxy)piperidine hydrochloride | 4-(Trifluoromethyl)piperidine hydrochloride |
| ¹H NMR | Data Not Available | Data Not Available |
| ¹³C NMR | Data Not Available | Data Not Available |
| IR (Infrared) | Data Not Available | Data Not Available |
| Mass Spectrum | Data Not Available | Data Not Available |
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of organic compounds like 4-(Trifluoromethoxy)piperidine hydrochloride.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 1-2°C.[3]
Methodology:
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially near the expected melting point.[5]
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Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) should be tested.
-
Procedure:
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A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
The chosen solvent is added incrementally (e.g., 0.1 mL at a time) at a constant temperature.
-
The mixture is agitated vigorously after each addition.
-
The process is continued until the solid is completely dissolved.
-
Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.[8]
Methodology:
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.[8] Tetramethylsilane (TMS) is often added as an internal standard.[9]
-
Data Acquisition: The NMR tube is placed in the spectrometer.
-
¹H NMR: A proton NMR spectrum is acquired to determine the number, chemical environment, and coupling of hydrogen atoms.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired to identify the number and types of carbon atoms.
-
-
Data Analysis: The chemical shifts (δ) in parts per million (ppm), integration values (for ¹H NMR), and coupling constants (J) in Hertz (Hz) are analyzed to deduce the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Methodology:
-
Sample Preparation:
-
Solids (KBr Pellet): 1-2 mg of the sample is finely ground with approximately 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solids (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal.[11]
-
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and its infrared spectrum is recorded.
-
Data Analysis: The absorption bands (peaks) in the spectrum, corresponding to specific vibrational frequencies of functional groups, are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.[12]
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for small molecules.[12]
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of ions at each m/z value is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can be used to determine the elemental formula.
Visualizations
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound.
Caption: Workflow for the synthesis, purification, and physical characterization of a chemical compound.
References
- 1. 4-(Trifluoromethyl)piperidine hydrochloride, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. L19441.03 [thermofisher.com]
- 3. athabascau.ca [athabascau.ca]
- 4. ursinus.edu [ursinus.edu]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
